帕西瑞肽

描述

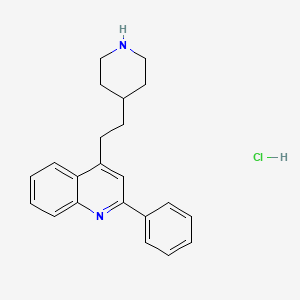

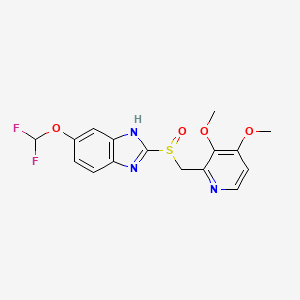

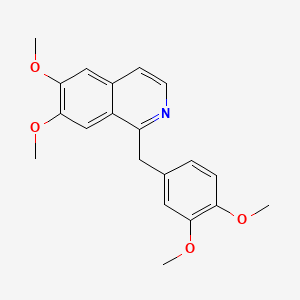

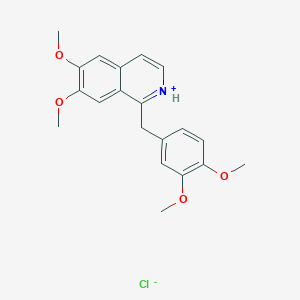

Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing’s disease . It is used to treat Cushing’s disease in adults who cannot have surgery or have failed surgery . Pasireotide injection is also used for the treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery .

Synthesis Analysis

The liquid-phase total synthesis of pasireotide, an 18-membered cyclic hexapeptide, was achieved by the 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide N-hydroxysuccinimide ester (BSA NHS) as coupling agents .Molecular Structure Analysis

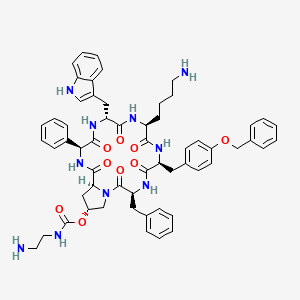

Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence . Its molecular formula is C58H66N10O9 . The high resolution mass spectrometry (HRMS) of pasireotide displayed a protonated molecular ion peak [M + H] + at m/z 1047.5094, corresponding to the molecular formula C58H67N10O9 .Chemical Reactions Analysis

The synthesis of pasireotide involves a 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents .Physical And Chemical Properties Analysis

Pasireotide has a molecular weight of 1047.2 g/mol . It is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence .科学研究应用

肢端肥大症的治疗

帕西瑞肽是一种新型的多受体靶向生长抑素受体配体 (SRL),据认为其在肢端肥大症中的临床疗效优于第一代 SRL . 其特征在于与生长抑素受体 5 型相比,其对生长抑素受体 2 型的亲和力更高 . 在一项研究中,在治疗的前 12 个月内,70.4% 的患者实现了正常的 IGF-I 水平 .

库欣病的治疗

帕西瑞肽已被发现对库欣病的治疗有效 . 一种长效释放帕西瑞肽的每月肌内注射制剂已被批准用于肢端肥大症和库欣病的治疗 .

对垂体肿瘤大小的影响

观察到帕西瑞肽治疗在治疗 12 个月后显着降低了最大肿瘤直径 . 在随后的几个月里,进一步减少了肿瘤大小,在治疗 36 个月后,41.2% 的患者实现了显着减少(>\u200925% 的基线测量值) .

对糖-胰岛素谱的影响

在帕西瑞肽治疗的前 6 个月,空腹血糖显着升高 . 与基线相比,帕西瑞肽治疗 36 个月后糖尿病患病率显着增加 ,尽管糖化血红蛋白水平在正常范围内 .

对血脂谱的影响

帕西瑞肽治疗已被发现可以改善血脂谱,主要是在治疗的前 12 个月内,通过增加 HDL 和降低甘油三酯水平来实现 .

其他可能的治疗应用

正在探索帕西瑞肽的其他可能的治疗应用 . 但是,需要更多研究才能充分了解这些潜在的应用。

作用机制

Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of the somatostatin receptors cause inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing’s disease patients .

安全和危害

Pasireotide is associated with hyperglycemia-related adverse events . Most patients presented hyperglycemic events, including 63.2% of patients with normal glucose before treatment . Other adverse events were similar to those associated with other somatostatin analogues . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

属性

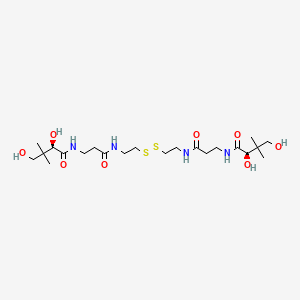

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pasireotide involves the condensation of two amino acids, L-cysteine and L-phenylalanine, followed by acylation and deprotection steps.", "Starting Materials": [ "L-cysteine", "L-phenylalanine", "Benzyl bromide", "N,N'-carbonyldiimidazole", "Triethylamine", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of L-cysteine using benzyl bromide and N,N'-carbonyldiimidazole in tetrahydrofuran.", "Coupling of the protected L-cysteine with L-phenylalanine using N,N'-carbonyldiimidazole and triethylamine in tetrahydrofuran.", "Deprotection of the benzyl group using methanol and hydrochloric acid.", "Acetylation of the amino group using acetic anhydride and triethylamine in tetrahydrofuran.", "Deprotection of the tert-butyloxycarbonyl group using hydrochloric acid.", "Purification of the crude product using column chromatography with a solvent system of methanol and water.", "Neutralization of the product using sodium bicarbonate.", "Salt formation using hydrochloric acid and sodium chloride.", "Final purification of the product using recrystallization with methanol and water." ] } | |

| Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. | |

CAS 编号 |

396091-73-9 |

分子式 |

C60H67F3N10O11 |

分子量 |

1161.2 g/mol |

IUPAC 名称 |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C58H66N10O9.C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 |

InChI 键 |

REVVFYZEISKUMT-QKXVGOHISA-N |

手性 SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |

SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |

规范 SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |

外观 |

Solid powder |

其他 CAS 编号 |

396091-73-9 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in water. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-) pasireotide SOM 230 SOM-230 SOM230 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pasireotide and how does it work?

A: Pasireotide (formerly known as SOM230) is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones, including growth hormone (GH) [, , , ]. Unlike first-generation somatostatin analogs (SSAs) like Octreotide and Lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), Pasireotide binds with high affinity to SSTR1, 2, 3, and 5 [, , , , , ]. This broader binding profile contributes to its distinct pharmacological properties.

Q2: How does Pasireotide's binding to different SSTR subtypes impact its activity?

A: The superior efficacy of Pasireotide compared to first-generation SSAs is attributed to its high affinity for SSTR5 [, ]. Research suggests that SSTR5 activation plays a crucial role in suppressing GH secretion [, , ]. In corticotroph cells, Pasireotide's action is mainly mediated through SSTR5, while its effect on SSTR2 is considered negligible []. This is in contrast to Octreotide, which primarily targets SSTR2 [, ].

Q3: What are the downstream effects of Pasireotide binding to SSTRs?

A: Pasireotide binding to SSTRs triggers a cascade of intracellular events, ultimately leading to the inhibition of hormone release [, ]. This includes:

- Inhibition of adenylate cyclase activity: Leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels [, ].

- Activation of phosphotyrosine phosphatases: Resulting in the dephosphorylation and inactivation of signaling molecules involved in hormone secretion [, ].

- Inhibition of intracellular calcium mobilization: Further suppressing hormone release [, ].

Q4: What is the molecular formula and weight of Pasireotide?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Pasireotide. To obtain this information, you would need to consult resources like the drug's monograph, chemical databases, or manufacturer information.

Q5: Is there any spectroscopic data available for Pasireotide?

A5: The provided research papers primarily focus on the clinical and pharmacological aspects of Pasireotide. Spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) spectra, are not provided in these papers.

Q6: What conditions is Pasireotide used to treat?

A6: Pasireotide is approved for the treatment of:

- Acromegaly: A hormonal disorder caused by excessive GH secretion [, , , , , ]. Pasireotide is indicated for patients who have inadequate response or intolerance to first-generation SSAs [, , , , ].

- Cushing's Disease: A condition characterized by prolonged exposure to high levels of the hormone cortisol [, , , , ]. Pasireotide is an option for patients who are not eligible for surgery or have persistent/recurrent disease after surgery [, , ].

Q7: How effective is Pasireotide in treating acromegaly?

A: Clinical trials have shown that Pasireotide effectively controls GH and IGF-1 levels in patients with acromegaly [, , , , ]. In a head-to-head trial, Pasireotide demonstrated superior efficacy compared to Octreotide LAR in achieving biochemical control (defined as GH <2.5 μg/L and normal IGF-1) [].

Q8: How does the efficacy of Pasireotide compare in patients with different baseline GH levels?

A: In a Phase 3b open-label study, Pasireotide achieved biochemical control (mGH <1 μg/L and IGF-1

Q9: How does Pasireotide compare to first-generation SSAs in controlling tumor size in acromegaly?

A: While both Pasireotide and first-generation SSAs can reduce tumor volume in acromegaly, Pasireotide has shown a greater tumor shrinkage effect in some studies [, , ]. This is likely due to its broader SSTR binding profile and the potential involvement of SSTR5 in mediating antiproliferative effects [, , ].

Q10: What are the common side effects of Pasireotide?

A10: The most common side effects of Pasireotide include:

- Hyperglycemia: Due to its inhibitory effects on insulin secretion [, , , , , ].

- Gastrointestinal disturbances: Such as nausea, diarrhea, abdominal pain, and flatulence [, , , , , ].

- Injection site reactions: This is more common with subcutaneous administration [, , ].

Q11: How is Pasireotide-induced hyperglycemia managed?

A11: Management of Pasireotide-induced hyperglycemia typically involves:

- Monitoring blood glucose levels: Close monitoring allows for timely intervention [, , , ].

- Lifestyle modifications: Dietary changes and exercise can help regulate blood glucose [, , ].

- Antidiabetic medications: Metformin alone or in combination with other oral antidiabetic agents or insulin may be required [, , , , ].

Q12: What factors might predict the development of Pasireotide-induced hyperglycemia?

A12: Research suggests that several factors might increase the risk of developing hyperglycemia with Pasireotide, including:

- Older age: Older patients might be more susceptible [, , , ].

- Pre-existing diabetes or prediabetes: Those with pre-existing glucose metabolism issues have a higher risk [, , , ].

- Higher baseline HbA1c and fasting plasma glucose: Elevated baseline levels might indicate increased susceptibility [, , , ].

Q13: Does the risk of Pasireotide-induced hyperglycemia worsen over time?

A: A real-world observational study (NCT02310269) found a lower incidence of hyperglycemia in patients who continued Pasireotide from a previous trial compared to those newly initiated on the drug []. This suggests that with appropriate management at the onset, Pasireotide-induced hyperglycemia might not necessarily worsen over time [].

Q14: Are there known mechanisms of resistance to Pasireotide?

A14: While Pasireotide offers a therapeutic advantage in some cases of resistance to first-generation SSAs, resistance mechanisms can still occur. Some factors associated with Pasireotide resistance include:

- Low or absent SSTR5 expression: As SSTR5 is a primary target of Pasireotide, its downregulation or absence can lead to resistance [, , ].

- Specific USP8 mutations: Mutations in the ubiquitin specific peptidase 8 (USP8) gene, commonly found in ACTH-secreting pituitary tumors, can influence Pasireotide responsiveness []. For instance, the S718del and C40-USP8 mutations have been associated with a lack of response to Pasireotide [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。